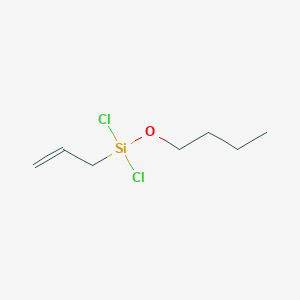
Butoxy(dichloro)(prop-2-en-1-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butoxy(dichloro)(prop-2-en-1-yl)silane: is a chemical compound with the molecular formula C7H14Cl2OSi . It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of butoxy, dichloro, and prop-2-en-1-yl groups attached to a silicon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butoxy(dichloro)(prop-2-en-1-yl)silane typically involves the reaction of dichlorosilane with butanol and prop-2-en-1-yl derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
This method ensures high yield and purity of the target compound .
Chemical Reactions Analysis
Types of Reactions
Butoxy(dichloro)(prop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the dichloro groups to hydrosilane groups.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, hydrosilane derivatives, and various substituted silanes .
Scientific Research Applications
Butoxy(dichloro)(prop-2-en-1-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound is utilized in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of butoxy(dichloro)(prop-2-en-1-yl)silane involves the interaction of its silicon atom with various molecular targets. The silicon atom can form stable bonds with oxygen and fluorine atoms, making it a versatile compound for various chemical reactions. The pathways involved include nucleophilic substitution and radical reactions .
Comparison with Similar Compounds
Similar Compounds
- Trichloro(prop-2-en-1-yl)silane
- Butoxy(trichloro)silane
- Dichloro(methyl)(prop-2-en-1-yl)silane
Uniqueness
Butoxy(dichloro)(prop-2-en-1-yl)silane is unique due to the presence of both butoxy and prop-2-en-1-yl groups, which provide it with distinct chemical properties. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Properties
CAS No. |
141031-37-0 |
|---|---|
Molecular Formula |
C7H14Cl2OSi |
Molecular Weight |
213.17 g/mol |
IUPAC Name |
butoxy-dichloro-prop-2-enylsilane |
InChI |
InChI=1S/C7H14Cl2OSi/c1-3-5-6-10-11(8,9)7-4-2/h4H,2-3,5-7H2,1H3 |
InChI Key |
TUUVQELAQSGJNB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si](CC=C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















